![molecular formula C9H15N3O5 B13726211 (5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol](/img/structure/B13726211.png)
(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[45]decane-6,7-diol is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the azido group, and the final functionalization to achieve the desired diol configuration. Common reagents used in these steps include azides, protecting groups, and various catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
化学反応の分析
Types of Reactions
(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol undergoes several types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine, which can further participate in various coupling reactions.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction of the azido group can produce primary amines.
科学的研究の応用
Chemistry
In chemistry, (5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The azido group allows for bioorthogonal labeling, enabling researchers to track and visualize biological processes.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The azido group can be modified to create drugs with specific targets, such as antimicrobial or anticancer agents.
Industry
In industry, this compound can be used in the production of polymers and advanced materials. Its reactivity allows for the creation of materials with unique properties, such as enhanced strength or conductivity.
作用機序
The mechanism of action of (5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and materials science. The diol groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol: shares similarities with other spirocyclic compounds, such as spirooxiranes and spiroketals.
Azido compounds: Similar to other azido compounds, it exhibits high reactivity and potential for bioorthogonal chemistry.
Uniqueness
What sets this compound apart is its combination of a spirocyclic core with both azido and diol functionalities. This unique structure allows for diverse chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C9H15N3O5 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)16-4-9(17-8)7(14)6(13)5(3-15-9)11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7-,9+/m1/s1 |
InChIキー |
GYSFIJJRAZOESF-PULFBKJNSA-N |
異性体SMILES |
CC1(OC[C@]2(O1)[C@@H]([C@@H]([C@@H](CO2)N=[N+]=[N-])O)O)C |
正規SMILES |
CC1(OCC2(O1)C(C(C(CO2)N=[N+]=[N-])O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



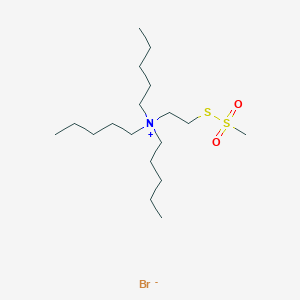
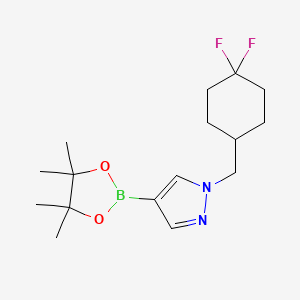
![4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13726163.png)
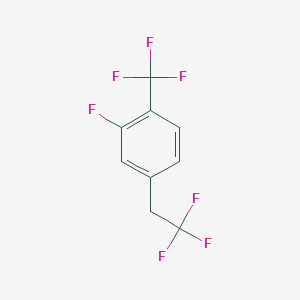
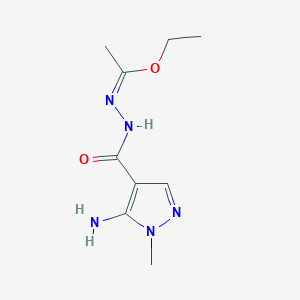
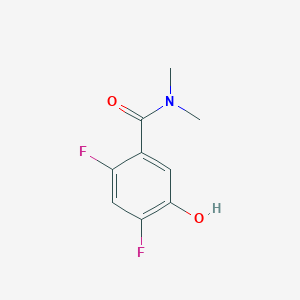
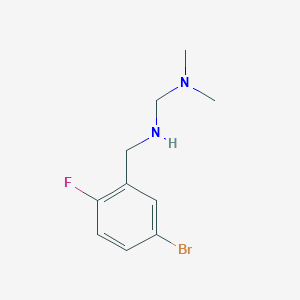
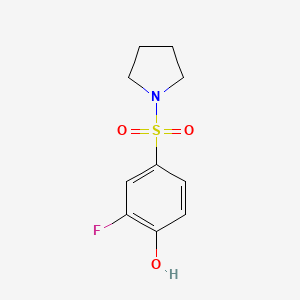
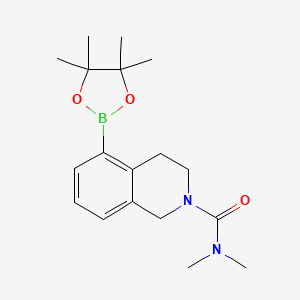
![ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate](/img/structure/B13726217.png)
![5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B13726219.png)
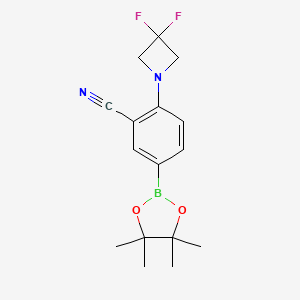
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate](/img/structure/B13726226.png)
